molecular formula C12H17NO B1356609 4-[Butyl(methyl)amino]benzaldehyde CAS No. 1079-83-0

4-[Butyl(methyl)amino]benzaldehyde

Cat. No.: B1356609
CAS No.: 1079-83-0
M. Wt: 191.27 g/mol
InChI Key: CJUNJTPNOCDBFN-UHFFFAOYSA-N
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Description

4-[Butyl(methyl)amino]benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features a benzene ring substituted with a butyl(methyl)amino group and an aldehyde group

Mechanism of Action

Target of Action

The primary targets of 4-[Butyl(methyl)amino]benzaldehyde are currently unknown . This compound belongs to the family of aromatic aldehydes

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound . For example, exposure to light, heat, or certain chemicals could potentially alter the compound’s structure and function.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[Butyl(methyl)amino]benzaldehyde typically involves the introduction of the butyl(methyl)amino group onto the benzene ring followed by the formylation of the aromatic ring. One common method is the reductive amination of 4-nitrobenzaldehyde with butylamine and formaldehyde, followed by reduction of the nitro group to an amino group and subsequent methylation.

Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation with bromine (Br2) or chlorine (Cl2).

Major Products:

    Oxidation: 4-[Butyl(methyl)amino]benzoic acid.

    Reduction: 4-[Butyl(methyl)amino]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-[Butyl(methyl)amino]benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    4-(Dimethylamino)benzaldehyde: Similar structure but with two methyl groups instead of a butyl and a methyl group.

    4-(Butylamino)benzaldehyde: Lacks the methyl group on the amino substituent.

    4-(Methylamino)benzaldehyde: Lacks the butyl group on the amino substituent.

Uniqueness: 4-[Butyl(methyl)amino]benzaldehyde is unique due to the presence of both butyl and methyl groups on the amino substituent, which can influence its chemical reactivity and biological activity. This combination of substituents can enhance its solubility in organic solvents and its ability to interact with various molecular targets.

Properties

IUPAC Name

4-[butyl(methyl)amino]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-3-4-9-13(2)12-7-5-11(10-14)6-8-12/h5-8,10H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJUNJTPNOCDBFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)C1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60539260
Record name 4-[Butyl(methyl)amino]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60539260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1079-83-0
Record name 4-[Butyl(methyl)amino]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60539260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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